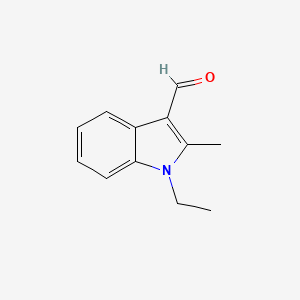

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 66727-64-8. Its molecular weight is 187.24 . It is used in the field of chemistry as a precursor for the synthesis of various biologically active structures .

Synthesis Analysis

1H-Indole-3-carboxaldehyde and its derivatives, which include “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde”, are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Molecular Structure Analysis

The InChI Code for “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” is 1S/C12H13NO/c1-3-13-9(2)11(8-14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid .

Physical And Chemical Properties Analysis

The compound “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” has a molecular weight of 187.24 . It is typically stored at refrigerated temperatures .

Aplicaciones Científicas De Investigación

Role in Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives, including 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . These compounds play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .

Synthesis of Active Molecules

1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of various biologically active structures . These include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Pharmaceutical Applications

The indole nucleus, a part of 1H-Indole-3-carbaldehyde and its derivatives, has exhibited many important biological activities . These include antioxidant , antibiotic , anti-inflammatory , antimicrobial , anticancer , antihyperglycemic , protein kinase inhibitors , and anti-HIV activities.

Synthesis of Heterocyclic Derivatives

1H-Indole-3-carbaldehyde and its derivatives are significant precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

Aldose Reductase Inhibitors

Some products derived from 1H-Indole-3-carbaldehyde and its derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors .

Anti-HIV Applications

Novel indolyl derivatives, which can be synthesized from 1H-Indole-3-carbaldehyde and its derivatives, have been reported to have potential anti-HIV-1 activity .

Mecanismo De Acción

While the specific mechanism of action for “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” is not explicitly stated in the available resources, it’s worth noting that 1H-Indole-3-carboxaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Direcciones Futuras

The compound “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” and its derivatives have significant potential in the field of medicinal and pharmaceutical chemistry . They are efficient chemical precursors for generating biologically active structures, offering access to complex molecules . This suggests a promising future direction in the exploration and development of new pharmaceutical compounds.

Propiedades

IUPAC Name |

1-ethyl-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-13-9(2)11(8-14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZNBOCUQMXJFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=CC=CC=C21)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359288 |

Source

|

| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

CAS RN |

66727-64-8 |

Source

|

| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)